Undec-10-ene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
178561-30-3 |
|---|---|
Molecular Formula |
C11H22S |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
undec-10-ene-1-thiol |
InChI |
InChI=1S/C11H22S/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2 |
InChI Key |
SCHSUGYJBLKWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCS |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Functionalization Routes for Undec 10 Ene 1 Thiol
Diverse Synthetic Pathways to Unsaturated Thiols: A Comparative Analysis
The synthesis of unsaturated thiols like undec-10-ene-1-thiol can be approached through various chemical transformations. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.
Radical Addition Approaches for Terminal Alkene Thiolation
Radical addition reactions, particularly the anti-Markovnikov hydrothiolation of alkenes, represent a direct method for the synthesis of thiols. wikipedia.orgwiley-vch.de This approach involves the addition of a thiol-containing reagent, such as hydrogen sulfide (B99878) (H₂S), across the double bond of a terminal alkene.
The reaction is typically initiated by UV light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to the less substituted carbon of the alkene, leading to the formation of a more stable carbon-centered radical. youtube.com A subsequent chain-transfer step with another molecule of the thiol reagent yields the final anti-Markovnikov product and regenerates the thiyl radical, which continues the chain reaction. wikipedia.org The reactivity in these radical hydrothiolations is significantly higher for terminal alkenes compared to internal alkenes. unibo.it
While effective, the direct use of H₂S can present challenges in terms of handling and selectivity, as side reactions can occur. google.com A more controlled method involves the radical addition of thioacetic acid to the alkene, followed by hydrolysis to yield the thiol. nih.gov This two-step process also results in the anti-Markovnikov adduct. nih.gov
| Reaction Type | Reactants | Conditions | Product Selectivity |
| Radical Hydrothiolation | Alkene, Hydrogen Sulfide | UV light, heat, or radical initiator | Anti-Markovnikov wikipedia.org |
| Radical Addition/Hydrolysis | Alkene, Thioacetic Acid | Radical initiator, then hydrolysis | Anti-Markovnikov nih.gov |
Nucleophilic Substitution Strategies in Thiol Synthesis
Nucleophilic substitution reactions provide a versatile and widely used route to thiols. studysmarter.co.uk These methods typically involve the reaction of an alkyl halide with a sulfur-containing nucleophile. ucsb.edupearson.comschoolwires.net
A common strategy for preparing thiols from alkyl halides is the use of thiourea (B124793). wikipedia.orgchemistrysteps.compearson.comlibretexts.org The alkyl halide is first treated with thiourea to form an isothiouronium salt. jove.com This intermediate is then hydrolyzed, usually under basic conditions, to yield the desired thiol. chemistrysteps.comjove.comias.ac.in This method is particularly effective for primary halides and helps to avoid the formation of dialkyl sulfide byproducts, which can be a problem when using sodium hydrosulfide (B80085) directly. wikipedia.orgchemistrysteps.com The synthesis of this compound from 1-bromo-undec-10-ene has been successfully achieved using this well-established thiourea route. acs.orgwiley-vch.de
Another nucleophilic substitution approach involves the conversion of alcohols to thiols. This can be achieved by first converting the alcohol to a good leaving group, such as a mesylate, and then reacting it with a sulfur nucleophile. For instance, undec-10-enoic acid can be reduced to the corresponding alcohol, converted to its mesylate, and then transformed into a thioacetate (B1230152), which upon deprotection yields this compound. google.com
| Starting Material | Reagents | Intermediate | Key Advantages |
| Alkyl Halide (e.g., 1-bromo-undec-10-ene) | 1. Thiourea2. Base (for hydrolysis) | Isothiouronium salt jove.com | Minimizes sulfide byproduct formation. wikipedia.orgchemistrysteps.com |
| Alcohol (e.g., Undec-10-en-1-ol) | 1. Mesyl Chloride2. Thioacetate3. Deprotection agent | Mesylate, Thioester | Utilizes readily available alcohol precursors. google.com |
Multi-Step Conversions from Readily Available Aliphatic Precursors
The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available and often bio-based precursors like undecylenic acid (undec-10-enoic acid). google.cominnovareacademics.injapsonline.comresearchgate.net
One such pathway involves the reduction of the carboxylic acid functionality of undecylenic acid to a primary alcohol, undec-10-en-1-ol. google.com This transformation can be achieved using reducing agents like lithium aluminum hydride. google.com The resulting alcohol is then converted into a suitable leaving group, such as a mesylate, by reacting it with mesyl chloride. This intermediate is subsequently treated with a thioacetate source, and the final deprotection of the thioacetate group furnishes this compound. google.com A patent describes this process where the intermediate mesylate is used directly without purification, and the deprotection is carried out via aminolysis to give the thiol in quantitative yield. google.com
Another approach starting from undecylenic acid involves its conversion to undec-10-ene hydrazide. niscpr.res.in This can then be further functionalized, although direct conversion to the thiol from the hydrazide is less common.
Purification and Isolation Techniques for this compound in High Purity
Achieving high purity of this compound is crucial for its applications, particularly in the formation of self-assembled monolayers. The purification strategy often depends on the synthetic route employed and the nature of the impurities.
A common impurity in thiol synthesis is the corresponding disulfide, which can form via oxidation of the thiol. google.com For volatile thiols, vacuum distillation is an effective method for purification. google.com In the case of this compound synthesized from undec-10-enoic acid, vacuum distillation has been successfully used to obtain the purified thiol. google.com
Chromatographic techniques are also widely employed for the purification of thiols. researchgate.net For instance, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool for isolating the desired thiol from byproducts and unreacted starting materials. researchgate.net For specific applications where trace impurities can be detrimental, such as in self-assembly experiments, even high-quality commercial solvents may need to be purified to remove surface-active contaminants. beilstein-journals.org
For non-volatile thiols or when dealing with specific impurities, other techniques like covalent chromatography can be utilized. researchgate.net In some synthetic procedures, simple work-up and recrystallization can be sufficient to obtain a product of adequate purity. innovareacademics.in
| Purification Method | Target Impurity/Separation Principle | Applicability |
| Vacuum Distillation | Volatile impurities, disulfides | Volatile thiols like this compound google.com |
| Reversed-Phase HPLC | Byproducts with different polarities | General purification of thiols researchgate.net |
| Covalent Chromatography | Specific binding of thiols | Targeted purification and analysis researchgate.net |
| Ion Exchange Chromatography | Charged impurities or derivatives | Purification of modified thiols or conjugates glenresearch.com |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.
One key aspect is the use of bio-based starting materials. Undecylenic acid, derived from the cracking of castor oil, is a renewable feedstock for synthesizing this compound. innovareacademics.inresearchgate.net This reduces the reliance on petrochemical sources.
The thiol-ene reaction itself is considered a "click chemistry" reaction, often characterized by high yields, mild reaction conditions, and tolerance to various functional groups, which aligns with green chemistry principles. wikipedia.orgrsc.org Photocatalytic methods for thiol synthesis are emerging as greener alternatives, utilizing visible light as a sustainable energy source and often employing environmentally benign solvents like ethyl acetate. acs.orgacs.orgnih.gov
Efforts are also being made to replace hazardous reagents. For example, some methods for synthesizing sulfonyl chlorides (a related sulfur compound) from thiols now use sodium chlorite, a safer and more environmentally friendly oxidizing agent. organic-chemistry.org The use of water as a solvent in thiol synthesis, where possible, also contributes to the greenness of the process. jmaterenvironsci.com
Scale-Up Considerations and Industrial Synthesis Perspectives
The industrial production of thiols involves considerations beyond laboratory-scale synthesis, including cost, safety, and process efficiency. The addition of hydrogen sulfide to alkenes is a principal route for the industrial synthesis of thiols. wikipedia.org These reactions are often conducted using acid catalysts. wikipedia.orgias.ac.in
When scaling up reactions, especially those involving exothermic processes or hazardous materials, careful control of reaction parameters and process safety management are paramount. The potential for side reactions, such as homopolymerization in the case of certain ene monomers, must also be considered and controlled. scispace.com
Chemical Reactivity and Mechanistic Investigations of Undec 10 Ene 1 Thiol
Thiol-Ene Click Chemistry: Reaction Mechanisms and Kinetic Studies
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org This "click" chemistry approach involves the addition of a thiol to an alkene, and it can proceed through different mechanistic pathways.
The radical-mediated thiol-ene reaction is a prominent pathway for the functionalization of undec-10-ene-1-thiol. This process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This reactive species then adds to the double bond of another molecule, typically in an anti-Markovnikov fashion, to create a carbon-centered radical. wikipedia.orgrsc.org A subsequent chain-transfer step, where a hydrogen atom is abstracted from another thiol molecule, propagates the radical chain and forms the final thioether product. wikipedia.org
The reaction is advantageous for creating uniform polymer networks due to the effective control over step-growth and chain-growth processes. wikipedia.org The efficiency of the radical thiol-ene reaction is generally higher with electron-rich double bonds, as this minimizes side reactions like oligomerization that can occur with electron-deficient alkenes. thieme-connect.de While monomeric anthracene (B1667546) is susceptible to the radical addition of thiyl radicals, its dimerized form is not, a property that has been exploited in creating thermo-degradable and photo-reversible networks. acs.org
Visible-light photoredox catalysis offers a mild and efficient alternative to UV irradiation for initiating thiol-ene reactions. mdpi.com This method often employs photosensitizers, such as ruthenium or iridium complexes, or organic dyes like eosin (B541160) Y, to generate the necessary radical intermediates under visible light. thieme-connect.demdpi.com Acridinium salts, for instance, can act as potent photoredox catalysts, facilitating the hydrofunctionalization of a wide array of alkenes with thiols and other nucleophiles, consistently yielding anti-Markovnikov products. sigmaaldrich.com
These photoredox systems are advantageous due to their stability in air and moisture, mild reaction conditions, and high selectivity. sigmaaldrich.com The synergy between a photosensitizer and a thiol catalyst can enable complex transformations, such as the allylic C–H functionalization of enol silyl (B83357) ethers. rsc.org Furthermore, photoredox catalysis has been successfully applied in the synthesis of coumarin (B35378) derivatives bearing a vinyl sulfide (B99878) group through a thiol-yne reaction, a related process involving alkynes. researchgate.net
Control over regioselectivity and enantioselectivity is a key aspect of modern organic synthesis. In thiol-ene reactions, the radical addition mechanism typically leads to the anti-Markovnikov product. wikipedia.orgmdpi.com However, the regioselectivity can be influenced by the reaction conditions. For instance, in the synthesis of certain ionic liquids, changing the solvent from a mixture of methanol (B129727) and dichloromethane (B109758) to pure methanol can switch the product from anti-Markovnikov to Markovnikov. thieme-connect.de
Achieving enantioselectivity in thiol-ene reactions is a more significant challenge. One innovative approach involves the use of circularly polarized light (CPL) to trigger enantioselective thiol-ene polymerization, which allows for the direct synthesis of optically active poly(thioether) from a racemic monomer. rsc.org The enantioselectivity of this process can be enhanced by adjusting the reaction kinetics, for example, by adding an achiral hydrogen atom donor to mitigate the racemization of thiyl radicals. rsc.org While radical-mediated thiol additions often lack stereocontrol, nucleophilic thiol-yne and thiol-ene reactions can offer a higher degree of regio- and stereocontrol. acs.org
Surface Adsorption and Self-Assembly Mechanisms on Noble Metal Substrates
The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of self-assembled monolayers (SAMs). sigmaaldrich.comsigmaaldrich.com This process is of great interest for creating functionalized surfaces with tailored chemical and physical properties.
The formation of SAMs of alkanethiols on gold is a well-studied phenomenon. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The process is driven by the strong, semi-covalent bond between sulfur and gold, with an interaction energy of approximately 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com The initial formation of the monolayer is rapid, occurring within seconds to minutes when a gold substrate is immersed in a dilute solution of the thiol. sigmaaldrich.com
The kinetics of SAM formation can be influenced by several factors, including the purity of the thiol and the cleanliness of the gold surface. sigmaaldrich.comuh.edu Contaminants can delay monolayer formation by competing for adsorption sites. uh.edu The adsorption process itself can be complex, with studies suggesting that it may involve different kinetic regimes. uh.edu The thermodynamics of adsorption can often be described by the Langmuir isotherm. researchgate.net Computational studies have been employed to determine the chemical potential of thiol SAMs, providing insights into the transition from a lying-down phase at low densities to a more stable standing-up phase at higher densities. inrim.itnih.gov
The formation of a well-ordered monolayer is not solely dependent on the sulfur-gold interaction. Inter- and intra-molecular forces, such as van der Waals interactions between the alkyl chains, play a crucial role in the ordering of the molecules. sigmaaldrich.comsigmaaldrich.com For alkanethiols with a chain length of at least ten carbons, these hydrophobic interactions are significant enough to overcome the rotational freedom of the molecules, leading to a well-ordered structure. sigmaaldrich.com
Polymerization Reactions Initiated by this compound
This compound is a bifunctional molecule possessing both a terminal alkene and a thiol group, enabling its participation in various polymerization reactions. These reactions can be initiated at either the vinyl or the thiol moiety, leading to the formation of diverse polymeric structures.
The terminal alkene group of this compound is susceptible to free radical polymerization, a process that has been extensively studied, particularly in the context of self-assembled monolayers (SAMs) on gold surfaces. acs.orglsu.eduresearchgate.netresearchgate.net When organized into a monolayer, the polymerization of the tethered olefin groups can be initiated by external stimuli such as γ-rays or hydroxyl radicals. acs.orgacs.org
Research involving γ-ray irradiation of this compound SAMs on planar gold substrates has shown a decrease in the intensity of infrared bands corresponding to the olefin functionality. acs.orgacs.org This observation is indicative of an oligomerization reaction occurring within the monolayer. acs.orgacs.orgresearchgate.net The mechanism is proposed to be a free-radical polymerization of the alkene groups. acs.org However, the reaction is considered "stress-limited"; the polymerization is controlled and ultimately halted by the decreasing mobility of the tethered olefin groups as the oligomer chains grow and steric hindrance increases within the confined space of the monolayer. acs.orgresearchgate.netacs.org
Interestingly, when this compound is used to form films on gold nanoclusters (with diameters of 1.3 and 3.4 nm), the terminal olefin groups show a decreased reactivity towards γ-ray-induced polymerization. acs.orgacs.org This reduced reactivity is attributed to the interdigitation of the alkyl chains from neighboring alkanethiolate molecules on the curved nanoparticle surfaces, which further restricts the mobility required for polymerization. acs.orgacs.org
| Initiation Method | Substrate | Key Observation | Proposed Mechanism/Controlling Factor | Reference(s) |
| γ-Ray Irradiation | Planar Gold (Au) Surface | Decrease in olefin IR band intensity | Free radical oligomerization; "Stress-limited" reaction | acs.org, acs.org |
| γ-Ray Irradiation | Gold (Au) Nanoclusters | No significant decrease in olefin IR bands | Decreased reactivity due to alkyl chain interdigitation | acs.org, acs.org |
| Hydroxyl (OH) Radicals | Self-Assembled Monolayer | Elimination of terminal alkene groups | Radical-induced polymerization of the alkene film | acs.org |
The thiol group of this compound can act as a highly effective chain transfer agent in free radical polymerizations. This process, known as thiol-mediated chain transfer polymerization, is a fundamental mechanism for controlling the molecular weight of polymers. The mechanism involves the transfer of a hydrogen atom from the thiol (R-SH) to a propagating polymer radical (P•). ufsc.br This terminates the growth of the original polymer chain and generates a new thiyl radical (RS•). ufsc.br
The newly formed thiyl radical can then initiate the polymerization of a new monomer molecule, starting the growth of a new polymer chain. This chain transfer process effectively lowers the average molecular weight of the resulting polymer by increasing the number of polymer chains initiated for a given number of monomers. The high transfer constants of thiols make them efficient agents for this purpose. While specific studies focusing solely on this compound as a chain transfer agent in a bulk polymerization process are not extensively detailed in the provided context, its inherent thiol functionality makes it a candidate for this type of reaction, following the general mechanism described. ufsc.br
Other Reactive Transformations and Functional Group Interconversions Involving the Thiol and Alkene Moieties
Beyond polymerization, the distinct thiol and alkene functionalities of this compound allow for a range of other chemical transformations. These reactions are crucial for surface modification, functionalization, and the synthesis of more complex molecules.
The thiol group provides a strong anchoring point to metal surfaces, most notably gold, forming stable self-assembled monolayers. The terminal alkene is then available for subsequent chemical modifications. acs.org One of the most significant reactive transformations is olefin cross-metathesis (CM). acs.orgresearchgate.netresearchgate.netresearchgate.net Research has demonstrated that the vinyl-terminated SAMs of this compound on gold can be successfully reacted with various olefin partners using a ruthenium catalyst. acs.orgresearchgate.netresearchgate.net This reaction converts the terminal alkene into other useful functional groups, such as α,β-unsaturated carbonyls, without disrupting the underlying monolayer structure. acs.orgresearchgate.net
Another important reaction involving the alkene moiety is hydrosilylation. This reaction has been used to covalently attach this compound-stabilized gold nanoparticles to hydrogen-terminated silicon surfaces. researchgate.net The thermal hydrosilylation process involves the addition of a Si-H bond across the terminal double bond of the thiol's alkyl chain. researchgate.net
The terminal double bond is also susceptible to oxidation. Studies on the interaction of nitrate (B79036) radicals (NO₃) with this compound SAMs show an efficient reaction. researchgate.netnih.gov The accessibility of the terminal double bond at the gas-solid interface makes it more reactive compared to internal double bonds within long-chain alkenes. researchgate.netnih.gov This reactivity is significant in atmospheric chemistry contexts. nih.gov
The thiol group itself is primarily utilized for its high affinity for metal surfaces, as seen in its use as a ligand for passivating PbS nanocrystals or as an end-capping agent for oligomers. dokumen.pubescholarship.org
| Reaction Type | Reactant(s) with this compound | Catalyst/Conditions | Resulting Functional Group/Product | Reference(s) |
| Olefin Cross-Metathesis | Acrylic acid, Methyl acrylate, Acrylamide | Ruthenium Catalyst | α,β-unsaturated carbonyl groups on SAM | acs.org, researchgate.net, researchgate.net |
| Hydrosilylation | Hydrogen-terminated Silicon Surface | Thermal (Toluene) | Covalent immobilization of nanoparticles via Si-C bond | researchgate.net |
| Oxidation | Nitrate Radicals (NO₃) | Gas-surface interaction | Oxidized products at the terminal double bond | researchgate.net, nih.gov |
| Ligand Exchange | PbS Nanocrystals | - | UDT-passivated nanocrystals | dokumen.pub |
| End-capping | ADMET Oligomer | TFA, Triisopropylsilane | Thiol-end-capped oligomer | escholarship.org |
Advanced Materials Science Applications and Nanotechnology Integration
Engineering Self-Assembled Monolayers (SAMs) for Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. The thiol group of Undec-10-ene-1-thiol exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the formation of dense and stable monolayers. oaepublish.com These SAMs serve as a versatile platform for tailoring surface properties and introducing new functionalities.
The terminal group of a self-assembled monolayer dictates the surface energy and, consequently, the wettability of the substrate. The terminal alkene group of this compound imparts a nonpolar character to the surface. The wettability of a surface is commonly assessed by measuring the contact angle of a liquid, typically water, on it. A higher contact angle indicates a more hydrophobic (lower surface energy) surface, while a lower contact angle suggests a more hydrophilic (higher surface energy) surface.
While specific contact angle measurements for this compound SAMs are not extensively reported, the properties can be inferred from studies on similar alkene-terminated SAMs. For instance, SAMs formed from 1-alkenes on hydrogen-terminated silicon have been shown to produce hydrophobic surfaces. acs.orgnih.gov The long alkyl chain of this compound contributes to the formation of a densely packed monolayer, where the terminal vinyl groups are exposed at the surface-air interface. This arrangement is expected to result in a hydrophobic surface with a relatively high water contact angle, comparable to that of methyl-terminated SAMs. The surface energy of such a monolayer would be dominated by weak van der Waals interactions, characteristic of hydrocarbon surfaces.
The ability to control surface wettability is crucial in a variety of applications, including microfluidics, anti-fouling coatings, and biocompatible materials. uh.edu By forming SAMs of this compound, a surface with defined hydrophobicity can be readily prepared.
Table 1: Expected Wettability and Surface Energy Properties of this compound SAMs
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Wettability | Hydrophobic | The terminal vinyl group and the long alkyl chain create a nonpolar surface. |
| Water Contact Angle | High (>90°) | Similar to other long-chain hydrocarbon-terminated SAMs. |
| Surface Energy | Low | Dominated by weak van der Waals forces at the interface. |
SAMs as Platforms for Subsequent Chemical Derivatization
A key advantage of this compound SAMs is the presence of the terminal alkene group, which serves as a reactive handle for a variety of chemical transformations. This allows for the post-functionalization of the surface, enabling the attachment of a wide range of molecules and the creation of complex surface architectures.
One of the most powerful methods for derivatizing these SAMs is the thiol-ene "click" reaction . rsc.org This photo- or radical-initiated reaction involves the addition of a thiol to the terminal alkene, forming a stable thioether linkage. nih.govfrontiersin.org The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal tool for surface modification. nih.gov This strategy has been successfully employed to functionalize various surfaces with biomolecules, polymers, and other functional moieties. kit.edu
For example, a surface functionalized with this compound SAMs can be further modified by reacting it with a thiol-containing molecule of interest, such as a peptide, a drug molecule, or a fluorescent dye. This two-step approach provides a versatile platform for creating surfaces with tailored chemical and biological properties. biomedres.us
Another approach for the derivatization of vinyl-terminated SAMs is through olefin cross-metathesis reactions. kaist.ac.kr This method, catalyzed by ruthenium-based catalysts, allows for the introduction of various functional groups, such as α,β-unsaturated carbonyls, by reacting the terminal alkene with appropriate coupling partners. kaist.ac.kr
Table 2: Derivatization Strategies for this compound SAMs
| Reaction | Description | Advantages | Potential Attached Moieties |
|---|---|---|---|
| Thiol-Ene "Click" Chemistry | Radical-mediated addition of a thiol to the terminal alkene. | High efficiency, mild conditions, high functional group tolerance. | Peptides, DNA, carbohydrates, fluorescent dyes, polymers. |
| Olefin Cross-Metathesis | Ruthenium-catalyzed reaction to form new carbon-carbon double bonds. | Versatile for introducing various functional groups. | Carbonyls, esters, amides. |
Fabrication of Molecular Junctions and Electronic Devices
Molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. worldscientific.com Alkanethiols are among the most studied molecules for forming molecular junctions due to their ability to form robust contacts with metal electrodes. skku.edupnas.orgacs.org A molecular junction typically consists of a molecule chemically bonded between two conductive electrodes.
While specific studies on this compound in molecular junctions are limited, its behavior can be predicted based on the extensive research on long-chain alkanethiols. The electrical conductance through such molecules is dominated by quantum mechanical tunneling. nih.gov The conductance of alkanethiol molecular wires decreases exponentially with increasing molecular length. rsc.org Given its 11-carbon backbone, this compound is expected to exhibit low conductance, acting as a molecular insulator or a tunneling barrier.
The terminal alkene group, however, offers an intriguing possibility for modulating the electronic properties of the molecular junction. By chemically modifying the terminal vinyl group, it may be possible to introduce redox-active moieties or other functional groups that can influence the charge transport characteristics of the junction. This could potentially lead to the development of molecular switches or sensors. The structural phase of the SAM can also influence the electron tunneling distance and barrier height. semanticscholar.org
Functionalization of Nanoparticles and Nanomaterials
The ability of this compound to bind to metal surfaces and present a reactive functional group makes it an excellent ligand for the functionalization of nanoparticles and other nanomaterials. This surface modification is crucial for controlling the properties and applications of these materials.
Gold nanoparticles (AuNPs) have unique optical and electronic properties that make them attractive for a wide range of applications, including diagnostics, therapeutics, and catalysis. nih.gov The stability and functionality of AuNPs are highly dependent on the molecules used to cap their surface. Thiols are widely used as capping agents for AuNPs due to the strong gold-sulfur bond.
This compound can be used to stabilize AuNPs during their synthesis or can be introduced onto the surface of pre-synthesized nanoparticles through a process called ligand exchange or place-exchange reaction . nih.govnih.govsemanticscholar.orgcmu.edu In a typical ligand exchange reaction, a solution of this compound is mixed with a suspension of AuNPs capped with a more labile ligand, such as citrate. The thiol will displace the original ligand, forming a more stable, covalently bound monolayer on the nanoparticle surface. This process can be monitored by changes in the surface plasmon resonance of the AuNPs. nih.gov
The resulting this compound-capped AuNPs are stable in organic solvents and possess a surface decorated with reactive alkene groups. These functionalized nanoparticles can then be used as building blocks for more complex nanostructures or can be further modified using the chemical strategies described in section 4.1.2.
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have applications in areas such as bioimaging, light-emitting diodes, and solar cells. nih.govnih.gov The surface of as-synthesized QDs often has defects or "dangling bonds" that can act as trap states for charge carriers, leading to a decrease in their photoluminescence quantum yield. utoronto.ca To mitigate this, the surface of QDs is typically passivated with a layer of a wider bandgap semiconductor (e.g., ZnS for CdSe QDs) and organic ligands. researchgate.netcalpoly.edu
Thiols are effective ligands for the surface passivation of QDs, as they can coordinate to the metal atoms on the nanocrystal surface and reduce the number of surface trap states. scispace.com this compound can be used as a passivating ligand for QDs like CdSe/ZnS, improving their optical properties and stability. nih.gov
Furthermore, the terminal alkene group of this compound provides a valuable tool for the functionalization of QDs. After passivating the QD surface with this compound, the exposed vinyl groups can be used to attach biomolecules, polymers, or other functional moieties via thiol-ene click chemistry or other alkene reactions. This allows for the creation of tailored QD-based probes and sensors for various biological and technological applications.
Integration with Carbon Nanotubes and Graphene for Hybrid Materials
The covalent functionalization of carbon nanotubes (CNTs) and graphene is critical for improving their solubility and processability, and for tailoring their properties for specific applications. nycu.edu.twmdpi.com this compound serves as a versatile agent in this context. The thiol group can covalently attach to the surface of these sp²-hybridized carbon structures, particularly at defect sites, or it can be used in "thiol-ene" click reactions to modify graphene oxide (GO) which contains C=C bonds. nih.govnih.gov
This functionalization transforms the inert surfaces of these nanomaterials into reactive platforms. mdpi.comscispace.com For instance, after the thiol group of this compound anchors to a CNT or graphene sheet, the exposed terminal ene group is available for subsequent chemical transformations. This allows for the grafting of polymers or the attachment of other functional molecules, thereby creating complex, multifunctional hybrid materials. scispace.com These hybrid materials often exhibit enhanced properties, such as improved dispersion in polymer matrices, and tailored electronic or thermal conductivities. nih.govrsc.orgnih.gov The integration of CNTs and graphene can lead to materials with tunable opto-electronic and field emission properties. rsc.org For example, a hybrid film of CNTs and graphene can show significantly improved sheet resistance while maintaining high optical transmittance. rsc.org
Polymeric Materials Synthesis and Modification
Thiol-ene chemistry, a cornerstone of "click" chemistry, provides a highly efficient and versatile platform for polymer synthesis and modification. rsc.orgresearchgate.net this compound is an ideal monomer or modifying agent in these systems due to its dual, orthogonally reactive functional groups.
Cross-linking and Network Formation via Thiol-Ene Chemistry
The radical-mediated thiol-ene reaction is a step-growth polymerization process involving the addition of a thiyl radical across a double bond. illinois.eduresearchgate.net This reaction is known for its rapid rate, high yields, low volume shrinkage, and insensitivity to oxygen inhibition, making it highly attractive for forming polymer networks. nih.govresearchgate.netrsc.org
In this process, this compound can react with multifunctional ene or multifunctional thiol monomers. When mixed with a di- or poly-ene compound and a photoinitiator, UV irradiation initiates the reaction, causing the thiol groups to add across the ene groups. This step-growth mechanism leads to the formation of a highly uniform and homogenous cross-linked polymer network. researchgate.netnih.gov The properties of the resulting network, such as its mechanical stiffness (Young's modulus) and swelling behavior, can be precisely controlled by the functionality and stoichiometry of the monomers used. elsevierpure.com
| Monomer System | Initiation Method | Key Characteristics | Resulting Material |
|---|---|---|---|
| This compound + Poly(ethylene glycol) diacrylate (PEGDA) | Photo-initiation (UV) | Rapid, homogenous network formation. Mechanical properties are tunable by thiol functionality. | Cross-linked hydrogels or porous polymers. elsevierpure.com |
| Multifunctional thiols + Multifunctional enes | Photo- or Thermal-initiation | Step-growth mechanism, delayed gel point, oxygen resistant. nih.gov | Highly cross-linked, uniform polymer networks. researchgate.net |
Grafting-from and Grafting-to Polymerization Approaches
This compound is instrumental in tethering polymer chains to surfaces or other polymer backbones.
Grafting-to: In this approach, a surface is first functionalized with this compound, typically forming a self-assembled monolayer (SAM). Pre-synthesized polymers with thiol-reactive end groups can then be covalently attached to the surface via the terminal ene groups of the SAM. Alternatively, a thiol-terminated polymer can be attached to an ene-functionalized surface.
Grafting-from: Here, the this compound is first anchored to a substrate. The terminal alkene can then act as a site for surface-initiated polymerization. For example, it can be converted into an initiator group from which a polymer chain can be grown, leading to a dense brush-like layer of polymer chains covalently bound to the surface.
These grafting techniques are crucial for modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion. illinois.edu
Stimuli-Responsive Polymer Design and Actuators
Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their properties in response to external triggers like temperature, pH, or light. researchgate.netnih.gov Thiol-ene chemistry utilizing monomers like this compound can be employed to construct hydrogel networks that incorporate stimuli-responsive components. mdpi.comnih.gov
For example, this compound can be used as a cross-linker or co-monomer in the synthesis of hydrogels containing temperature-responsive polymers like Poly(N-isopropylacrylamide) (PNIPAAm). nih.govmdpi.com These hydrogels can exhibit a lower critical solution temperature (LCST), causing them to undergo a reversible volume phase transition (swelling or shrinking) as the temperature changes. researchgate.net This property is harnessed in the design of actuators and controlled release systems. nih.gov The precise network structure afforded by thiol-ene chemistry allows for fine-tuning of the mechanical properties and the responsiveness of the hydrogel. mdpi.com
Biosensor and Diagnostic Platform Development: Surface Engineering Aspects
The ability to precisely control surface chemistry is paramount in the development of reliable biosensors and diagnostic devices. This compound provides a robust molecular tool for the necessary surface engineering. nih.govrsc.org
Immobilization Strategies for Biomolecules on this compound Functionalized Surfaces
A common strategy for creating biosensing surfaces involves the immobilization of specific biomolecules (e.g., enzymes, antibodies, DNA) that can recognize and bind to a target analyte. nih.govnih.gov this compound is highly effective in this role. Its thiol group can form a stable, ordered self-assembled monolayer (SAM) on gold surfaces, a common substrate in biosensors. This process leaves a surface densely packed with terminal alkene groups.
These alkene-terminated surfaces are platforms for the covalent attachment of biomolecules. ru.nl Thiol-modified biomolecules can be attached via a photo-initiated thiol-ene reaction, which is bio-orthogonal and proceeds under mild conditions, thus preserving the biological activity of the immobilized molecule. nih.govmdpi.com This method provides excellent control over the site-specific immobilization and surface density of the biomolecules, which is critical for sensor performance. nih.govru.nl
| Surface | Functionalization Agent | Immobilized Biomolecule | Coupling Chemistry | Application |
|---|---|---|---|---|
| Gold (Au) | This compound | Thiol-modified DNA | Photo-initiated Thiol-Ene | DNA microarrays, Genosensors. nih.gov |
| Silicon Oxide (SiO₂) | Thiol-terminated dendrimers | Olefin-functionalized Biotin | Photo-initiated Thiol-Ene | Protein patterning, Immunoassays. ru.nl |
| Amino-functionalized glass | PEG spacer with NHS and Maleimide groups | Thiol-containing Proteins/Enzymes | Thiol-Maleimide addition | Single-molecule experiments, Biosensors. nih.gov |
Signal Transduction Mechanisms in Surface-Enhanced Sensing Architectures
The application of this compound in advanced materials science, particularly in the realm of nanotechnology-integrated sensing, hinges on its ability to form a stable and functional interface on plasmonic metal surfaces. The signal transduction in these architectures is a multi-step process that begins with the formation of a self-assembled monolayer (SAM) and is followed by specific molecular interactions that are transduced into a measurable optical signal, most notably through Surface-Enhanced Raman Spectroscopy (SERS).
The foundational step in constructing a sensing platform with this compound is the formation of a SAM on a noble metal substrate, typically gold (Au) or silver (Ag). The thiol (-SH) group of this compound has a strong affinity for these metals, leading to the spontaneous organization of the molecules into a dense and ordered monolayer. This process is driven by the formation of a strong gold-sulfur or silver-sulfur bond. The long alkyl chain of the undecane backbone contributes to the stability of the SAM through van der Waals interactions between adjacent molecules, resulting in a well-defined and robust interface. The terminal alkene (-C=C) group remains oriented away from the surface, available for further chemical modification.
The primary signal transduction mechanism in SERS-based sensors relies on two key principles: electromagnetic enhancement and chemical enhancement.
Electromagnetic Enhancement: This is the dominant contributor to the SERS signal. When a metallic nanostructured surface is illuminated with a laser, collective oscillations of conduction electrons, known as localized surface plasmons (LSPs), are excited. These LSPs create highly localized and intense electromagnetic fields at the "hot spots" on the nanoparticle surface. Molecules situated within these hot spots experience a significantly amplified electromagnetic field, which in turn leads to a dramatic increase in the intensity of their Raman scattering signal. The this compound SAM plays a crucial role by providing a uniform and controlled distance between the plasmonic surface and the analyte or reporter molecule, ensuring consistent and reproducible signal enhancement.
Chemical Enhancement: This mechanism involves a charge-transfer interaction between the analyte molecule and the metal surface. This charge-transfer complex can lead to an increase in the polarizability of the analyte, which in turn enhances the Raman scattering cross-section. The electronic properties of the this compound SAM can influence this chemical enhancement. While the long alkyl chain is largely insulating, the specific nature of the gold-thiol bond and the presence of the terminal alkene group can subtly modify the electronic environment at the interface.
The terminal alkene group of the this compound SAM provides a versatile platform for the covalent attachment of biorecognition elements or Raman reporter molecules through "thiol-ene" click chemistry. semanticscholar.orgrsc.orgnih.gov This highly efficient and specific reaction allows for the controlled functionalization of the sensor surface. The signal transduction in such a functionalized architecture can be described as follows:
Analyte Recognition: A bioreceptor (e.g., an antibody, aptamer, or enzyme) is attached to the terminal alkene group of the this compound SAM. This bioreceptor is designed to specifically bind to the target analyte.
Proximity Change and Signal Modulation: Upon binding of the analyte to the bioreceptor, a conformational change in the bioreceptor or a change in the local refractive index at the sensor surface can occur. In a "label-free" SERS detection scheme, this binding event itself can lead to a detectable change in the SERS spectrum of the bioreceptor or the SAM.
Reporter Molecule-Based Signal Generation: In a "labeled" approach, a Raman reporter molecule with a strong and distinct spectral signature is also incorporated into the sensing assembly. The binding of the analyte can bring the reporter molecule into close proximity to the SERS-active surface, resulting in a significant increase in its SERS signal. Conversely, in a competitive assay format, the binding of the analyte might displace a reporter-labeled molecule, leading to a decrease in the SERS signal.
The following table summarizes the key components and their roles in the signal transduction process:
| Component | Role in Signal Transduction |
| Plasmonic Substrate (Au, Ag) | Generates localized surface plasmons for electromagnetic enhancement of the Raman signal. |
| This compound SAM | Provides a stable and ordered interface, controls the distance to the plasmonic surface, and offers a platform for functionalization via its terminal alkene group. |
| Biorecognition Element | Specifically binds to the target analyte, initiating the sensing event. |
| Raman Reporter Molecule | Generates a strong and specific SERS signal that is modulated by the analyte binding event in labeled assays. |
| Analyte | The target molecule that is being detected and quantified. |
Spectroscopic and Analytical Methodologies for Characterizing Undec 10 Ene 1 Thiol Systems
Surface-Sensitive Spectroscopies for SAM Analysis
Surface-sensitive spectroscopies are indispensable for analyzing the chemical and structural characteristics of Undec-10-ene-1-thiol SAMs. These techniques are specifically adept at probing the monolayer without significant interference from the underlying bulk substrate.
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of atoms within the top few nanometers of a surface. uniba.it For this compound SAMs, XPS is crucial for confirming the presence of sulfur and carbon, the key elements of the thiol molecule, and for assessing the integrity of the sulfur-gold bond that is fundamental to the SAM formation on gold substrates. utwente.nl
The binding energy of the sulfur S 2p peak provides direct evidence of the chemical state of the sulfur atom. In a well-formed this compound SAM on gold, the S 2p spectrum typically shows a doublet corresponding to the S 2p3/2 and S 2p1/2 spin-orbit components. The binding energy for a sulfur atom chemically bonded to a metal surface (a thiolate) is characteristically found at approximately 162 eV. utwente.nl This is distinct from the binding energy of unbound thiol (S-H) groups or oxidized sulfur species like sulfites or sulfates, which appear at higher binding energies (around 166 eV and 169 eV, respectively). utwente.nlbeilstein-journals.orgbeilstein-journals.org
Detailed analysis of the C 1s spectrum can also provide information about the hydrocarbon chain of the this compound molecule. Although sometimes complicated by overlap with substrate signals (like the Ru 3d3/2 peak in studies on ruthenium), the main peak corresponds to the hydrocarbon backbone. utwente.nl XPS is also used to monitor the stability of the SAM over time, as any degradation or oxidation of the thiol headgroup would be readily apparent through shifts in the sulfur binding energies. utwente.nlbeilstein-journals.org
Table 1: Representative XPS Binding Energies for Sulfur Species in Thiol-Based SAMs
| Sulfur Species | S 2p3/2 Binding Energy (eV) | Chemical State |
| Metal-Thiolate (S-M) | ~162.3 | Covalently bound to metal substrate |
| Divalent Sulfur (Thioester) | ~163.8 | Sulfur within a thioester group |
| Thiophene (B33073) Sulfur | ~164.5 | Sulfur within a thiophene ring |
| Sulfite (SO32-) | ~166.0 | Oxidized sulfur (S4+) |
| Sulfonate/Sulfate (SO42-) | ~168.2 - 169.9 | Highly oxidized sulfur (S6+) |
Note: The exact binding energies can vary slightly depending on the specific substrate and experimental setup. utwente.nlbeilstein-journals.orgbeilstein-journals.org
Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the vibrational properties of molecules adsorbed on metal surfaces. vt.educam.ac.uk It provides detailed information about the chemical structure, orientation, and packing density of the this compound molecules within a SAM. mdpi.com
The "surface selection rule" in RAIRS dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are IR-active. researchgate.net This principle makes RAIRS an exceptional tool for determining molecular orientation. For an undecyl chain, the symmetric (νs) and antisymmetric (νas) stretching modes of the methylene (B1212753) (CH2) groups are of particular interest. In a well-ordered, all-trans conformation where the alkyl chains are oriented nearly perpendicular to the surface, the intensity of these CH2 stretching modes is minimized. Conversely, a higher degree of conformational disorder (gauche defects) or a significant tilt of the alkyl chains away from the surface normal leads to an increase in the intensity of these peaks. mdpi.com
The frequencies of the νas(CH2) and νs(CH2) modes are also indicative of the packing density and conformational order. For densely packed, crystalline-like alkyl chains, the νas(CH2) peak is typically found around 2918 cm⁻¹. mdpi.com Higher frequency values suggest a more liquid-like, disordered monolayer. The terminal vinyl group (C=C) of this compound also has characteristic vibrational modes that can be monitored to ensure the terminal functionality remains intact after the SAM formation process.
Sum Frequency Generation (SFG) spectroscopy is a second-order nonlinear optical technique that is inherently surface-specific. researchgate.nettokyoinst.co.jp This makes it an ideal method for probing the vibrational structure of interfaces, such as a this compound SAM, without interference from the bulk substrate or the surrounding medium. mdpi.com SFG provides information on the orientation and ordering of specific chemical moieties at the interface. nih.gov
In an SFG experiment, two pulsed laser beams, one at a fixed visible frequency (ωVIS) and one tunable in the infrared (ωIR), are overlapped at the interface. tokyoinst.co.jp When the IR frequency resonates with a vibrational mode of the interfacial molecules, a strong signal at the sum frequency (ωSFG = ωVIS + ωIR) is generated. mdpi.com A key advantage of SFG is that, due to symmetry constraints, the signal is only generated from a medium that lacks inversion symmetry, a condition that is met at an interface. tokyoinst.co.jp
For this compound SAMs, SFG can be used to probe the vibrational spectra of the terminal methyl (if present as a defect or in a mixed monolayer) and methylene groups of the alkyl chain, as well as the terminal C=C double bond. By analyzing the SFG spectra, particularly with different polarization combinations of the input and output beams, the average orientation of these functional groups relative to the surface normal can be determined. For instance, SFG studies on similar alkyl thiol SAMs on gold have been used to investigate the structure of the sulfur-gold interface, revealing details about the binding sites of the sulfur atoms. aps.org
Advanced Microscopy Techniques for Surface Morphology and Nanostructure Visualization
Microscopy techniques provide a direct visualization of the surface, offering insights into the topography, homogeneity, and defect structures of this compound SAMs at the nanoscale.
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique used to image the topography of surfaces with high resolution. rsc.org It can be operated in various environments, including ambient air and liquids, making it well-suited for characterizing SAMs. spmtips.com In the context of this compound SAMs, AFM is used to assess the quality of the monolayer, visualize its domain structure, and identify defects such as pinholes or regions of molecular collapse.
Beyond topography, AFM can probe the nanomechanical properties of the SAM, such as elasticity and friction. spmtips.comnih.gov Techniques like bimodal AFM allow for the quantitative measurement of surface elasticity, which can be correlated with the degree of molecular ordering within the monolayer. rsc.org Densely packed and well-ordered SAMs are expected to exhibit higher stiffness compared to disordered or incomplete monolayers. This capability allows for the mapping of mechanical properties across the surface, providing a more comprehensive understanding of the SAM's structure-property relationships. rsc.org
Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can achieve atomic resolution on conductive surfaces. oxinst.comlibretexts.org It operates based on the quantum mechanical phenomenon of electron tunneling between a sharp conductive tip and the sample surface. au.dk For this compound SAMs on conductive substrates like gold, STM can provide exceptionally detailed images of the molecular packing arrangement. bruker-nano.jp
Solution-Phase Spectroscopic Characterization for Reaction Monitoring
Monitoring the transformation of this compound in solution is crucial for understanding reaction kinetics and ensuring the formation of desired products. Spectroscopic techniques are invaluable for this purpose, offering real-time or near real-time analysis of the reacting mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for monitoring chemical reactions involving this compound and for elucidating the structure of the resulting products. magritek.com Its non-destructive nature allows for the analysis of the entire sample, providing quantitative data as signal intensities are directly proportional to the concentration of the corresponding species. magritek.com Modern benchtop NMR spectrometers can even be integrated directly into a laboratory fume hood for on-line reaction monitoring, with reactants continuously pumped from the reactor to the spectrometer. magritek.com
In the context of thiol-ene "click" reactions, a common transformation for this compound, ¹H NMR spectroscopy is instrumental. The progress of the reaction can be followed by observing the disappearance of signals corresponding to the terminal alkene protons of this compound and the appearance of new signals corresponding to the thioether product. rsc.org For instance, in a thiol-ene coupling reaction, the characteristic signals of the vinyl group in the starting material would diminish, while new signals corresponding to the protons adjacent to the newly formed sulfur-carbon bond would emerge. rsc.org
Furthermore, advanced NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) can be employed to study the formation of larger molecules or aggregates resulting from the reaction, providing information on their hydrodynamic radii. rsc.orgresearchgate.net Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate proton and carbon signals, aiding in the definitive structural assignment of complex reaction products. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Monitoring a Thiol-Ene Reaction with this compound
| Functional Group | Approximate Chemical Shift (δ, ppm) | Observation During Reaction |
| Terminal Alkene Protons (=CH₂) of this compound | 4.9 - 5.1 | Signal intensity decreases |
| Terminal Alkene Proton (-CH=) of this compound | 5.7 - 5.9 | Signal intensity decreases |
| Methylene Protons adjacent to Thiol (-CH₂-SH) | ~2.5 | Signal shifts and/or changes multiplicity |
| Methylene Protons adjacent to new Thioether (-CH₂-S-) | ~2.7 | New signal appears and grows |
Note: Exact chemical shifts can vary depending on the solvent and the specific ene reactant.
Mass spectrometry (MS) is a highly sensitive technique used to identify reaction intermediates and confirm the molecular weight of the final products in reactions involving this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of the detected species. researchgate.net
In the study of thiol-ene reactions, electrospray ionization (ESI) mass spectrometry can be used to monitor the reaction progress in real-time. rsc.org By coupling a mass spectrometer to the reaction vessel, it is possible to detect the formation of the desired adducts and any potential side products. For example, in a photoinitiated thiol-ene reaction, ESI-MS can identify the thiol-ene adducts on both oxidized and non-oxidized fatty moieties, providing insight into the concurrent reaction pathways. researchgate.net The detection of the molecular ion peak corresponding to the expected product provides strong evidence for its formation.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ions of interest, yielding structural information that helps to confirm the identity of the reaction products and intermediates. researchgate.net This is particularly useful in complex reaction mixtures where multiple products may be formed.
Electrochemical Methods for Interfacial Electron Transfer Studies
When this compound is used to form self-assembled monolayers (SAMs) on electrode surfaces, electrochemical methods are essential for characterizing the properties of the resulting interface and studying electron transfer processes.
Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the structure and reactivity of this compound monolayers on conductive substrates like gold. acs.orgresearchgate.net By scanning the potential of the electrode and measuring the resulting current, information about the redox processes occurring at the surface can be obtained. basinc.com For instance, the reductive desorption of the thiol from the gold surface can be observed in the cyclic voltammogram, providing information about the surface coverage and stability of the monolayer. researchgate.net Changes in the CV profile after treatments such as γ-ray irradiation can indicate oligomerization of the terminal olefin groups within the monolayer. acs.org
Table 2: Key Parameters from Electrochemical Characterization of this compound SAMs
| Technique | Parameter | Information Obtained |
| Cyclic Voltammetry (CV) | Peak Potentials (Ep) and Peak Currents (ip) of Reductive Desorption | Surface coverage, stability, and intermolecular interactions within the monolayer. researchgate.netbasinc.com |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Resistance to electron transfer across the monolayer. A higher Rct indicates a more insulating monolayer. researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (Cdl) | Information about the thickness and dielectric properties of the monolayer. researchgate.net |
Scanning Electrochemical Microscopy (SECM) is a technique that provides spatially resolved information about the reactivity of surfaces, making it suitable for studying patterned or heterogeneous this compound monolayers. mdpi.comrsc.org SECM utilizes a microelectrode tip that is scanned in close proximity to the surface of interest. jecst.org
By operating in different modes, such as the feedback mode, SECM can map the local electrochemical activity. For example, if the terminal alkene groups of an this compound monolayer are functionalized with a redox-active enzyme, SECM can be used to image the localized enzymatic activity with high spatial resolution. utexas.edu The tip can detect the products of the enzymatic reaction, and the resulting current provides a measure of the local reaction rate. utexas.edu This allows for the investigation of how the molecular environment of the this compound monolayer influences the reactivity of immobilized species.
Computational and Theoretical Investigations of Undec 10 Ene 1 Thiol Interactions and Reactivity
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of Undec-10-ene-1-thiol. These first-principles methods allow for the detailed investigation of reaction pathways and the interaction of the molecule with surfaces.
Density Functional Theory (DFT) Studies of Thiol-Ene Reaction Pathways
The thiol-ene reaction, a cornerstone of click chemistry, is a highly efficient method for forming carbon-sulfur bonds. wikipedia.orgalfa-chemistry.com For this compound, this reaction involves the addition of the thiol group across a double bond. DFT calculations are crucial for elucidating the mechanistic details of this process, which can proceed through either a radical or a nucleophilic pathway. alfa-chemistry.com
Radical Mechanism: This is the most common pathway, typically initiated by light, heat, or a radical initiator. wikipedia.org DFT studies can model the following key steps:
Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH). nih.gov
Propagation: The thiyl radical adds to the alkene (the 'ene' part of another molecule or a different alkene) in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgnih.gov This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical. wikipedia.org
Termination: Combination of two radicals.
DFT calculations can determine the activation barriers and reaction energies for each step, providing a quantitative understanding of the reaction kinetics. marmara.edu.tr For instance, the ratio of the propagation rate constant (kP) to the chain transfer rate constant (kCT) is a critical factor that determines the course of the reaction and can be predicted using DFT. marmara.edu.tr
Nucleophilic (Michael Addition) Mechanism: In the presence of a base, the thiol can be deprotonated to form a thiolate anion. alfa-chemistry.com This powerful nucleophile can then attack the double bond of an activated alkene. DFT can be employed to model the energetics of the deprotonation step and the subsequent nucleophilic attack, including the stabilization of transition states by solvent molecules. alfa-chemistry.com
Theoretical investigations have shown that the nature of the alkene, the thiol, and the solvent can significantly influence the reaction pathway and efficiency. researchgate.netrsc.org For example, electron-deficient alkenes are more susceptible to nucleophilic attack, while the stability of the intermediate radicals plays a key role in the radical mechanism. rsc.org DFT provides a framework to systematically study these effects for this compound.
Prediction of Adsorption Geometries and Energies on Metal Surfaces
The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). rsc.org DFT calculations are essential for predicting the precise adsorption geometries, binding energies, and electronic structure of these interfaces.
When this compound adsorbs on a gold surface, such as Au(111), the S-H bond of the thiol group typically cleaves, and a strong sulfur-gold bond is formed. rsc.org DFT can be used to model this process and determine the most stable adsorption sites on the gold lattice (e.g., hollow, bridge, or top sites). The calculations can also predict the tilt angle of the undecyl chain with respect to the surface normal, a crucial parameter for the structure of the resulting SAM. pusan.ac.kr
The adsorption energy (E_ads) is a key output of these calculations, quantifying the strength of the interaction between the molecule and the surface. A more negative adsorption energy indicates a more stable adsorption. DFT calculations for similar alkanethiols on Au(111) have shown that the adsorption is a highly exothermic process.
Below is a representative table illustrating the kind of data that can be obtained from DFT calculations for the adsorption of a thiol on different sites of a metal surface. Note that these are illustrative values, and specific calculations for this compound on Au(111) would be required for precise energies.
| Adsorption Site on Au(111) | Adsorption Energy (eV) | S-Au Bond Length (Å) | Alkyl Chain Tilt Angle (°) |
|---|---|---|---|
| Hollow | -1.85 | 2.45 | 30 |
| Bridge | -1.70 | 2.38 | 32 |
| Top | -1.55 | 2.30 | 35 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes
While QM methods are excellent for studying static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are the tool of choice for investigating the dynamic behavior of systems containing many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like SAM formation and the influence of solvents.
Simulation of SAM Formation Kinetics and Structural Evolution
MD simulations can provide a detailed, time-resolved picture of the self-assembly of this compound molecules into a SAM on a gold surface. northwestern.edu These simulations typically start with the thiol molecules randomly distributed in a solvent above the gold slab. The simulation then tracks the movement of each molecule as it approaches the surface, adsorbs, and organizes into a structured monolayer.
The kinetics of SAM formation can be broken down into several stages, all of which can be observed in MD simulations: pusan.ac.kr
Physisorption: Initially, the thiol molecules may lie flat on the surface, interacting through weaker van der Waals forces. pusan.ac.kr
Chemisorption: The thiol headgroups then form covalent bonds with the gold surface, leading to a more strongly bound state. northwestern.edu
MD simulations can track the evolution of key structural parameters over time, such as the surface coverage, the average tilt angle of the molecules, and the ordering of the alkyl chains. pusan.ac.kr The timescale for the initial stages of SAM formation in simulations is typically on the order of nanoseconds. northwestern.edu
Solvation Effects on this compound Reactivity
The solvent environment can have a profound impact on the reactivity of this compound, both in the thiol-ene reaction and in its self-assembly behavior. MD simulations are well-suited to study these solvation effects by explicitly including solvent molecules in the simulation box.
For the thiol-ene reaction, MD simulations can reveal how solvent molecules arrange around the reactants and the transition state. researchgate.net This can influence the reaction rate by stabilizing or destabilizing the transition state. For example, polar solvents may solvate charged intermediates in a nucleophilic reaction pathway, thereby lowering the activation energy. researchgate.net
In the context of SAM formation, the choice of solvent affects the solubility of the thiol and its transport to the surface. MD simulations can be used to calculate the free energy of solvation of this compound in different solvents, providing insights into its solubility. inrim.it Furthermore, the solvent can influence the final structure of the SAM by being incorporated into the monolayer or by mediating the interactions between the alkyl chains.
A typical MD simulation to study solvation effects would involve placing a single this compound molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and analyzing the resulting trajectories. rsc.org Key properties to be analyzed include the radial distribution functions between different atoms of the thiol and the solvent, the hydrogen bonding dynamics, and the diffusion of the thiol in the solvent. rsc.org
Coarse-Grained Models for Large-Scale System Simulations
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a technique that allows for the simulation of much larger systems (e.g., the formation of large domains in a SAM or the interaction of the SAM with a complex biological environment) by reducing the number of degrees of freedom in the system. rsc.org
In a CG model, groups of atoms are represented as single "beads" or "superatoms". ucl.ac.uk For this compound, for example, the thiol headgroup, a few methylene (B1212753) units of the alkyl chain, and the terminal ene group could each be represented as a single bead. The interactions between these beads are described by a simplified force field that is parameterized to reproduce certain properties of the all-atom system, such as its structure or thermodynamics. ucl.ac.uk
This reduction in complexity allows for simulations to be run for much longer times and on much larger length scales. rsc.org CG simulations are therefore particularly useful for studying:
The formation of large, ordered domains in SAMs, including the role of surface defects.
The interaction of a SAM-functionalized surface with large biomolecules, such as proteins or DNA. researchgate.net
The self-assembly of this compound into more complex structures, such as micelles or vesicles, in solution. ucl.ac.uk
The development of accurate CG models is an active area of research, and the choice of the level of coarse-graining depends on the specific phenomenon being investigated. ucl.ac.uk For this compound, a multi-scale modeling approach that combines DFT, all-atom MD, and CG simulations can provide a comprehensive understanding of its behavior across a wide range of length and time scales. acs.org
Cheminformatics and Machine Learning Approaches for this compound System Design
The design and optimization of systems incorporating this compound, particularly in the realm of self-assembled monolayers (SAMs) and functionalized surfaces, are increasingly benefiting from the integration of computational and theoretical investigations. Specifically, cheminformatics and machine learning methodologies are providing powerful tools to predict and understand the behavior of this bifunctional molecule, accelerating the design of novel materials and systems with tailored properties. These approaches allow for the high-throughput screening of virtual compound libraries and the identification of structure-property relationships that govern the performance of this compound-based systems.
At the core of these computational strategies is the ability to represent the molecular structure of this compound and its derivatives using a variety of numerical descriptors. These descriptors encode different aspects of the molecule's topology, geometry, and electronic structure, forming the basis for quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. Machine learning algorithms can then be trained on datasets of these molecular descriptors and corresponding experimental or computationally derived properties to build predictive models.
For instance, in the context of designing SAMs on gold surfaces, cheminformatics can be employed to generate a virtual library of this compound derivatives with diverse functional groups. Machine learning models, trained on data from molecular dynamics simulations or experimental characterization of similar systems, could then predict key properties of the resulting SAMs, such as molecular tilt angle, packing density, and surface energy. This in-silico screening process can significantly reduce the experimental effort required to identify promising candidates for specific applications, such as biosensors, corrosion inhibitors, or nanoelectronic components.
Furthermore, machine learning models can be developed to predict the reactivity of the terminal alkene group of this compound in "thiol-ene" click reactions. researchgate.net By analyzing a dataset of various thiols and alkenes with their corresponding reaction rates and yields, a machine learning model could predict the outcome of the reaction for a novel combination of reactants. This predictive capability is invaluable for designing efficient surface functionalization strategies and for the synthesis of complex molecular architectures based on this compound.
The following table provides an example of molecular descriptors that can be calculated for this compound and used as input for machine learning models.
| Descriptor Type | Descriptor Name | Value for this compound |
| Topological | Molecular Weight | 186.36 g/mol |
| Heavy Atom Count | 12 | |
| Rotatable Bond Count | 9 | |
| Electronic | LogP (octanol-water partition coefficient) | 4.9 |
| Topological Polar Surface Area (TPSA) | 1 Ų | |
| Geometrical | Molar Refractivity | 60.3 cm³ |
These descriptors, among many others, can be used to build predictive models for a wide range of properties relevant to system design. For example, a model could be trained to predict the stability of a SAM formed by this compound derivatives on a gold surface based on a combination of their molecular weight, LogP, and the number of rotatable bonds.
Another area where machine learning is poised to make a significant impact is in the interpretation of complex data from surface characterization techniques. For example, patterns in scanning tunneling microscopy (STM) images or shifts in X-ray photoelectron spectroscopy (XPS) spectra of this compound SAMs could be correlated with specific molecular arrangements or surface defects using machine learning algorithms. This would enable a more rapid and automated analysis of experimental data, leading to a deeper understanding of the structure and behavior of these systems.
The synergy between cheminformatics and machine learning offers a powerful paradigm for the rational design of systems based on this compound. By leveraging large datasets of chemical information and sophisticated algorithms, researchers can navigate the vast chemical space of possible derivatives and modifications to identify optimal solutions for a given application, paving the way for the development of next-generation materials and devices.
Future Directions, Emerging Research Fronts, and Interdisciplinary Perspectives
Integration of Undec-10-ene-1-thiol in Advanced Manufacturing and Additive Technologies
The dual functionality of this compound makes it a prime candidate for advancements in manufacturing, especially in the rapidly growing field of additive manufacturing or 3D printing. The thiol and ene groups enable its participation in photo-mediated polymerization, a cornerstone of techniques like stereolithography (SLA) and digital light processing (DLP). nih.govfraunhofer.de
Thiol-ene based resins, which can incorporate molecules like this compound, offer several advantages over traditional acrylate-based systems. rsc.orgresearchgate.net These include reduced oxygen inhibition, delayed gelation, more uniform polymer networks, and lower shrinkage stress. researchgate.net These characteristics are highly desirable in 3D printing, as they contribute to the fabrication of more precise and structurally sound objects with complex geometries. nih.govarxiv.org
Recent research has demonstrated the feasibility of using thiol-ene photopolymers for 3D printing high-resolution, recyclable, and adaptive materials. nih.gov For instance, dynamically cross-linked semicrystalline thiol-ene photopolymers have been synthesized that exhibit shape memory characteristics and can be chemically recycled, a significant step towards more sustainable manufacturing practices. nih.gov The integration of this compound into such systems could further enhance their properties by providing a versatile building block for creating tailored polymer networks. The terminal alkene allows for polymerization, while the thiol group can be used for surface functionalization or to introduce other desired properties.
Furthermore, the thiol-ene click reaction's efficiency and speed make it suitable for the rapid curing processes required in additive manufacturing. arxiv.org This has been demonstrated in the production of ceramic precursors, where thiol-ene chemistry facilitates the transformation of liquid preceramic polymers into stable thermosets that retain their shape during pyrolysis. arxiv.org
Novel Catalytic Applications and Sustainable Chemical Transformations
The unique chemical properties of this compound open up possibilities for its use in novel catalytic applications and sustainable chemical transformations. The thiol group is known for its ability to coordinate with metal surfaces and nanoparticles, making it a valuable ligand in catalysis. researchgate.netacs.org
The thiol-ene reaction itself is considered a green chemistry process due to its high efficiency, mild reaction conditions, and minimal byproduct formation. rsc.orgresearchgate.net This positions this compound as a key component in the development of more sustainable materials and chemical processes. For example, it can be used in the synthesis of bio-based polymers, contributing to a circular economy by utilizing renewable resources. chemistryviews.orgacs.org Research has shown the development of degradable polymers from renewable resources using thiol-ene chemistry, offering a pathway to creating materials that can be broken down on demand. chemistryviews.org
The versatility of thiol-ene chemistry allows for the creation of a wide range of polymers with tunable properties. rsc.org This includes the development of coatings with enhanced performance, such as superhydrophobic or flame-retardant coatings, while minimizing environmental impact. rsc.orgresearchgate.net The UV-curing process associated with thiol-ene reactions is clean, with no volatile organic compound (VOC) emissions, and offers rapid reaction times suitable for industrial applications. rsc.org
Development of Next-Generation Functional Materials Based on this compound Scaffolds
The ability to form self-assembled monolayers (SAMs) on surfaces like gold makes this compound a fundamental building block for creating next-generation functional materials. acs.orgcapes.gov.br The thiol group anchors the molecule to the surface, while the terminal alkene group remains available for further chemical modification. This allows for the precise engineering of surface properties at the molecular level.
Research has explored the structure and reactivity of this compound monolayers on gold surfaces, demonstrating their potential for creating tailored interfaces. acs.orgresearchgate.net These functionalized surfaces can be used in a variety of applications, including sensors, electronic devices, and biocompatible materials. researchgate.netrsc.org For instance, ferrocene-modified surfaces, which can be created using similar thiol-based chemistry, have shown promise in charge storage components and semiconductor-based memory devices. researchgate.net
The polymerization of this compound monolayers can lead to the formation of thin polymer films with controlled thickness and properties. acs.org This opens up possibilities for creating novel coatings and membranes. For example, this compound has been used as a molecular junction to improve the adhesion of polymer coatings on metal surfaces, enhancing corrosion resistance. researchgate.netufsc.brresearchgate.net
The table below summarizes some of the potential applications of functional materials derived from this compound.
| Application Area | Specific Use | Key Property of this compound |
| Electronics | Sensors, Memory Devices | Thiol group for surface anchoring, alkene for functionalization |
| Coatings | Anti-corrosion, Superhydrophobic | Thiol for adhesion, alkene for polymerization into protective films |
| Biomaterials | Biocompatible surfaces, Drug delivery | Thiol for surface modification, potential for creating biocompatible interfaces |
| Catalysis | Ligand for metal catalysts | Thiol group for metal coordination |
Challenges and Opportunities in the Synthesis and Application of ω-Unsaturated Thiols
While ω-unsaturated thiols like this compound offer significant promise, their synthesis and application are not without challenges. One of the main challenges is the potential for side reactions, such as the oxidation of the thiol group to form disulfides. fraunhofer.de This can affect the shelf-life and pot-life of thiol-ene based resins. fraunhofer.de
The synthesis of ω-unsaturated thiols can also be complex and require careful control of reaction conditions to achieve high yields and purity. mdpi.com However, ongoing research is focused on developing more efficient and scalable synthetic routes. unc.edu
Despite these challenges, the opportunities presented by ω-unsaturated thiols are vast. The "click" nature of the thiol-ene reaction offers high efficiency and selectivity, making it suitable for a wide range of applications, from materials science to peptide chemistry. researchgate.netfrontiersin.org The ability to create diverse polymer architectures with tailored properties provides a significant opportunity for innovation in areas such as drug delivery, tissue engineering, and advanced coatings. nih.govacs.org
The intramolecular version of the thiol-ene reaction offers a powerful method for synthesizing sulfur-containing heterocyclic compounds, which are important in medicinal chemistry. mdpi.com While predicting the outcome of these cyclization reactions can be challenging, careful control of reaction conditions can lead to highly selective transformations. mdpi.com
Ethical and Societal Implications of Advanced Materials Research
The development of advanced materials, including those derived from this compound, raises important ethical and societal questions that must be addressed alongside scientific and technological advancements. These considerations are crucial for ensuring the responsible and sustainable development and deployment of new technologies. list.lunumberanalytics.com
Key Ethical and Societal Considerations:
Environmental Impact: The entire lifecycle of a new material, from raw material extraction to disposal or recycling, must be considered. x-mol.netresearchgate.net Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of new materials and processes. ecochain.comhhc.earth While materials may be designed for "green" applications, their production could be energy-intensive or generate pollution. sustainability-directory.com
Health and Safety: The potential toxicity of new materials, especially at the nanoscale, is a significant concern. qscience.comnih.gov There is a need for robust testing and regulation to ensure the safety of workers and consumers. list.lunih.gov
Equity and Access: The benefits of new technologies should be accessible to all, and their development should not exacerbate existing inequalities. numberanalytics.comfasos-research.nl
Public Perception and Engagement: Public trust and acceptance are vital for the successful integration of new technologies into society. europa.eunih.govtwistjournal.net Open and transparent communication about the potential benefits and risks of advanced materials is essential. nih.govchemistryworld.com
Governance and Regulation: Establishing clear governance frameworks and regulatory standards is necessary to manage the potential risks associated with advanced materials. list.luresearchgate.netbeda.orgcnr.it This includes promoting responsible innovation through concepts like "Safe and Sustainable by Design". list.lu
The development of a European assessment framework for 'safe and sustainable by design' chemicals and materials is a step in this direction. researchgate.net Such frameworks aim to integrate safety and sustainability considerations from the earliest stages of research and development. x-mol.netresearchgate.net
The table below outlines some of the key ethical principles and their relevance to advanced materials research.
| Ethical Principle | Relevance to Advanced Materials Research |
| Beneficence | Developing materials that contribute to human health, environmental quality, and societal progress. sustainability-directory.com |
| Non-Maleficence | Avoiding or minimizing harm to human health and the environment throughout the material's lifecycle. sustainability-directory.com |
| Justice | Ensuring the fair distribution of the benefits and risks of new materials. numberanalytics.com |
| Autonomy | Respecting the right of individuals and communities to make informed decisions about the technologies they accept. nih.gov |
Conclusion
Summary of Key Academic Contributions and Insights on Undec-10-ene-1-thiol
This compound has emerged as a significant molecule in materials science and surface chemistry, primarily due to its bifunctional nature, possessing both a terminal alkene group and a thiol group. This unique structure allows for versatile applications, particularly in the formation of self-assembled monolayers (SAMs) on various substrates and in the synthesis of novel polymers.
A major area of academic contribution lies in the study of SAMs formed by this compound on gold (Au) surfaces. lsu.eduacs.org Research has extensively characterized the synthesis, structure, and reactivity of these monolayers on both flat and nanocrystalline gold. lsu.eduacs.org Techniques such as cyclic voltammetry and infrared spectroscopy have been employed to investigate the structural integrity and chemical behavior of these films. acs.org A key insight from these studies is the ability of the terminal olefin groups within the SAMs to undergo oligomerization when exposed to γ-rays, a reaction that is influenced by the mobility of the tethered olefin groups. acs.org This reactivity is notably diminished when the monolayers are supported on gold nanocrystals, which is attributed to the interdigitation of alkane chains from neighboring clusters. acs.org
Furthermore, this compound has been instrumental in the surface modification of semiconductor nanocrystals. For instance, it has been used as a ligand in studies involving lead sulfide (B99878) (PbS) and germanium (Ge) nanocrystals. nsf.govacs.org In the case of PbS nanocrystals, research has unraveled complex ligand exchange mechanisms where this compound displaces oleate (B1233923) ligands through multiple pathways. acs.org For Ge nanocrystals, it has been observed that thiol ligands like this compound bind to the surface upon heating, suggesting a kinetic barrier to their coordination. nsf.gov
The "thiol-ene" click chemistry involving this compound and its derivatives is another area of significant academic exploration. rsc.orgrsc.orgtechscience.comresearchgate.net This versatile and efficient reaction has been utilized for polymer synthesis and modification. rsc.orgresearchgate.net For example, it has been employed in the synthesis of functional α,ω-dienes for acyclic diene metathesis (ADMET) polymerization and for the post-modification of the resulting polymers. rsc.orgrsc.org This approach allows for the creation of a wide range of functional materials. rsc.orgrsc.org
Reiteration of the Compound's Significance in Modern Chemical Science
The significance of this compound in modern chemical science is multifaceted. Its primary importance stems from its role as a versatile building block for creating well-defined and functional surfaces and materials. The ability to form robust and ordered self-assembled monolayers on gold and other surfaces provides a powerful platform for fundamental studies in surface science and for the development of advanced applications in electronics, sensing, and biocompatible coatings. acs.orgsigmaaldrich.com
The dual functionality of the molecule is a key attribute. The thiol group provides a strong anchoring point to specific surfaces, most notably gold, while the terminal alkene offers a reactive handle for a plethora of subsequent chemical transformations. acs.org This "click" reactivity, particularly through thiol-ene reactions, allows for the straightforward introduction of a wide array of functional groups, making it an invaluable tool for tailoring the chemical and physical properties of surfaces and polymers. rsc.orgrsc.orgresearchgate.net
Moreover, its application in the surface chemistry of nanocrystals highlights its importance in the burgeoning field of nanotechnology. nsf.govacs.org The ability to control the surface properties of nanocrystals is paramount for their application in areas such as bioimaging, solar energy conversion, and catalysis. This compound provides a means to achieve this control, enabling the tuning of nanocrystal solubility, stability, and reactivity. nsf.govacs.org
The compound also plays a crucial role in the development of new polymeric materials. rsc.orgrsc.orgmdpi.com Its use in ADMET polymerization and subsequent thiol-ene modifications demonstrates its utility in creating polymers with precisely controlled architectures and functionalities. rsc.orgrsc.org This has implications for the design of advanced materials with tailored mechanical, thermal, and chemical properties.
Outlook on Transformative Research Potential
The future research potential of this compound is vast and promising, with opportunities spanning several cutting-edge areas of chemical science. Building upon the existing knowledge of its self-assembly behavior, future work could focus on creating more complex and hierarchical surface structures. This could involve the co-assembly of this compound with other functional molecules to create multifunctional surfaces with programmed responsiveness.
In the realm of nanotechnology, further exploration of this compound as a surface ligand for a wider range of nanocrystals could lead to new breakthroughs. Research could focus on understanding the intricate details of ligand binding and exchange on different nanocrystal facets, which is crucial for optimizing their performance in electronic and optical devices. The use of this compound to create hybrid materials by linking nanocrystals to polymeric matrices also presents a fertile ground for investigation.
The versatility of thiol-ene chemistry will continue to drive innovation in polymer science. Future research could leverage this chemistry to develop novel block copolymers, dendrimers, and hydrogels with advanced properties. rsc.orgresearchgate.net For instance, the incorporation of this compound derivatives into polymers could lead to materials with stimuli-responsive behavior, self-healing capabilities, or enhanced biocompatibility for drug delivery applications. mdpi.comnih.gov
Furthermore, the potential of this compound in the development of sustainable and bio-based materials is an exciting avenue. techscience.commdpi.com Its use in conjunction with monomers derived from renewable resources could lead to the creation of environmentally friendly polymers and composites. techscience.commdpi.com Investigating the polymerization of this compound itself, or its copolymerization with other monomers, could yield new classes of sulfur-containing polymers with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
